![molecular formula C40H25NO8 B8197587 4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid](/img/structure/B8197587.png)
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Overview
Description
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C40H25NO8 and its molecular weight is 647.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Carbazole Schiff bases, related to the compound , have been synthesized for use as active emissive layers in OLEDs (Çiçek et al., 2018).
Bioproducts in Various Industries
4-Hydroxybenzoic acid, a derivative, is a promising intermediate for bioproducts with applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).
Photocatalysis in Organic Synthesis
The derivative 4CzIPN demonstrates excellent catalytic performance in visible-light-induced radical reactions, applicable in photocatalytic organic transformations (Chen et al., 2019).
Organophotocatalyst Applications
4CzIPN is also noted for its powerful organophotocatalytic properties, with a broad applicability in various organic reactions (Shang et al., 2019).
Phosphorescence OLEDs
Carbazole-based compounds are synthesized for use as host materials in phosphorescent OLEDs (Xie & Liu, 2018).
Pharmacological Applications
Derivatives of 9H-carbazole are useful for diverse pharmacological applications (Waldau et al., 2009).
Semiconductor Device Characteristics
Novel carbazole derivatives have been synthesized and investigated for their semiconductor device characteristics (Gorgun & Caglar, 2018).
Thermoresponsive Polymers
Fluorescent, thermoresponsive copolymers based on carbazole derivatives have been synthesized, showing potential in controlled radical polymerization applications (Lessard et al., 2012).
Metal-Organic Frameworks (MOFs)
The compound and its derivatives contribute to enhancing the stability of Zr(IV)-MOFs (Dong et al., 2019), and are used in highly fluorescent covalent organic frameworks for chemosensors (EL-Mahdy et al., 2020).
Photocatalytic Reactions and Gas Sorption
They are also involved in Titanium-based MOFs with photocatalytic activity (Cadiau et al., 2020) and in MOFs for effective removal of nerve agent simulants (Park et al., 2017).
Solar Energy Applications
The compound is used in perovskite solar cells, contributing to high power conversion efficiency (Yin et al., 2017).
properties
IUPAC Name |
4-[1,6,8-tris(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25NO8/c42-37(43)25-9-1-21(2-10-25)29-17-31(23-5-13-27(14-6-23)39(46)47)35-33(19-29)34-20-30(22-3-11-26(12-4-22)38(44)45)18-32(36(34)41-35)24-7-15-28(16-8-24)40(48)49/h1-20,41H,(H,42,43)(H,44,45)(H,46,47)(H,48,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMTXMIHOCMFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=C2)C4=CC=C(C=C4)C(=O)O)NC5=C3C=C(C=C5C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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